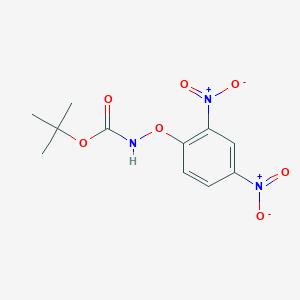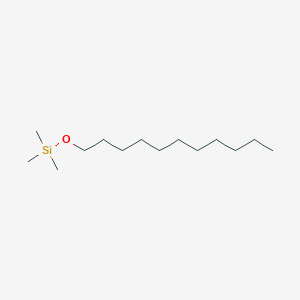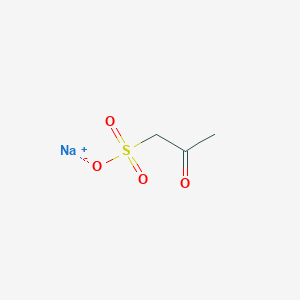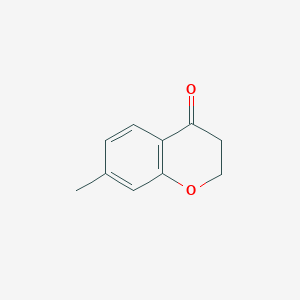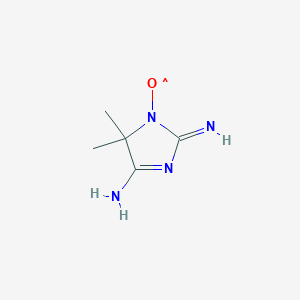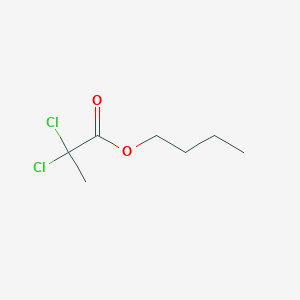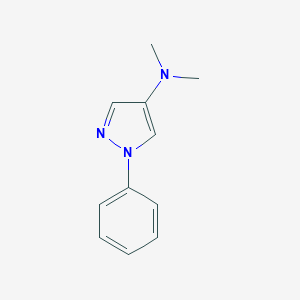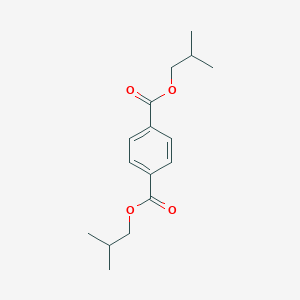
Diisobutyl terephthalate
Overview
Description
Diisobutyl terephthalate (DIBP) is a phthalate ester having the structural formula C6H4(COOCH2CH(CH3)2)2 . It is formed by the esterification of isobutanol and phthalic anhydride . This and other phthalates are used as plasticizers due to their flexibility and durability .
Synthesis Analysis
DIBP is synthesized by a double nucleophilic acyl substitution reaction between phthalic anhydride and isobutanol, using various acids as a catalyst, such as sulfuric acid, sulfonated graphene, or iron (III) chloride . Water is a byproduct .Molecular Structure Analysis
Diisobutyl terephthalate contains total 42 bond(s); 20 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ester(s) (aromatic) .Chemical Reactions Analysis
Phthalates, including DIBP, are extensively used as additives in the production of plastics and related products . They can migrate easily from these products into the environment and pollute food, water, and air .Physical And Chemical Properties Analysis
DIBP has a density of 1.0±0.1 g/cm3, a boiling point of 300.1±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 156.6±8.5 °C .Scientific Research Applications
Polymer Blending
Diisobutyl terephthalate can be used in the blending of polymers. For instance, poly(butylene terephthalate) can be improved by blending it with thermoplastic polyurethane. This blend has been found to have higher impact toughness, while its tensile and flexural strengths are lower than for the neat poly(butylene terephthalate) .
Material Science
In the field of material science, diisobutyl terephthalate plays a crucial role. It is used in the synthesis of novel biodegradable poly(butylene adipic acid/terephthalate-co-glycolic acid) (PBATGA) copolyester . This copolyester has improved oxygen and water vapor barrier character, and better hydrophilicity when compared with PBAT .
Chemical Synthesis
Diisobutyl terephthalate is used in chemical synthesis. It is used in the production of various chemicals and materials .
Biodegradable Polymers
Diisobutyl terephthalate is used in the production of biodegradable polymers. These polymers combine excellent biodegradability provided from aliphatic polyesters and good properties from aromatic polyesters .
Automotive Components
Poly(butylene terephthalate), produced by polycondensation of terephthalic acid or dimethyl terephthalate with 1,4-butanediol using special catalysts, has high tensile and flexural strength, high-temperature deviation, low moisture absorption, and good size stability. PBT does well with injection molding, blow molding, or extrusion processes. Its main applications include automotive exterior components, under-hood parts .
Electrical Components
Poly(butylene terephthalate) is also used in the production of electrical components such as connectors and fuse covers .
Mechanism of Action
Target of Action
Diisobutyl terephthalate (DIBP) is a phthalate ester, primarily used as a plasticizer due to its flexibility and durability . The primary targets of DIBP are the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARs are ligand-activated nuclear transcription factors that play crucial roles in regulating cellular differentiation, development, and metabolism .
Mode of Action
The effects of DIBP exposure are mainly realized through its activation of PPARγ . Upon activation, PPARγ regulates the transcription of specific genes, leading to changes in cellular function . DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) in the body .
Biochemical Pathways
DIBP affects the PPARγ pathway . The activation of PPARγ by DIBP can lead to changes in gene expression and subsequent alterations in cellular function . The metabolism of DIBP to MIBP can further undergo oxidation to either 2OH-MiBP or 3OH-MiBP .
Pharmacokinetics
DIBP can be absorbed via oral ingestion and dermal exposure . Once absorbed, it is metabolized to MIBP, which is then excreted primarily via urine . The majority of the DIBP dose is excreted in the first 24 hours, with less than 1% excreted on the second day . The elimination half-time of MIBP is approximately 3.9 hours .
Result of Action
The activation of PPARγ by DIBP can lead to changes in gene expression and subsequent alterations in cellular function . This can potentially disrupt normal cellular processes and lead to adverse health effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DIBP. For instance, the presence of DIBP in various consumer products can lead to widespread human and environmental exposure . Furthermore, DIBP has been detected in food and measured in humans, indicating its pervasive presence in the environment . This widespread exposure can potentially increase the risk of adverse health effects associated with DIBP .
Safety and Hazards
Future Directions
Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .
properties
IUPAC Name |
bis(2-methylpropyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWPGAPADIOSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171962 | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl terephthalate | |
CAS RN |
18699-48-4 | |
| Record name | Diisobutyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, diisobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper focuses on identifying xanthine oxidase inhibitors from soy sauce. Why is the presence of diisobutyl terephthalate in soy sauce notable in this context?
A1: While the research paper itself doesn't delve into the specific properties of diisobutyl terephthalate, its identification in soy sauce is notable for two primary reasons:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





